molecular formula C17H18Cl2O3 B5114720 1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene

1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5114720
M. Wt: 341.2 g/mol
InChI Key: ZAUHDMOBGTVKEY-UHFFFAOYSA-N
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Description

1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an ethoxyphenoxy group attached to a benzene ring

Properties

IUPAC Name

1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-2-20-13-7-9-14(10-8-13)21-11-4-12-22-17-15(18)5-3-6-16(17)19/h3,5-10H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUHDMOBGTVKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves the reaction of 1,3-dichlorobenzene with 3-(4-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of dechlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Phenolic derivatives: Formed through nucleophilic substitution.

    Aldehydes and carboxylic acids: Formed through oxidation.

    Dechlorinated derivatives: Formed through reduction.

Scientific Research Applications

1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene
  • 1,4-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene
  • 1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene

Uniqueness

1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, as it can exhibit distinct chemical and biological properties compared to its similar counterparts.

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